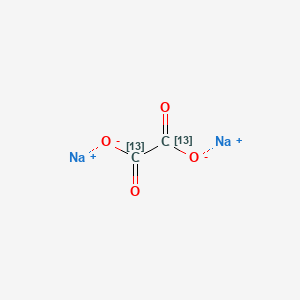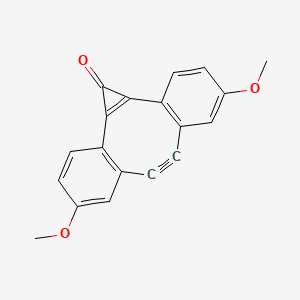
Fl-DIBO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorogenic dibenzocyclooctyne (Fl-DIBO) is a selective and high sensitivity fluorescent probe used in click chemistry. It reacts rapidly with azide compounds to form highly fluorescent products with a maximum emission wavelength of 469 nm and excitation wavelength of 363 nm . This compound is particularly useful for labeling diazo-tagged proteins without detectable background signal interference .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation method involves resuspending the protein with 1×PBS (pH 7.4) and incubating with NHS-activated ester (25 mM in DMSO) overnight at room temperature . The labeled proteins are then co-incubated with Fl-DIBO (25-500 μM) at 37°C for 18 hours .
Industrial Production Methods
The industrial production of fluorogenic dibenzocyclooctyne involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is typically produced in solid form, with a light yellow to yellow appearance . It is stored at 4°C, protected from light, and can be dissolved in solvents like DMSO for use .
Chemical Reactions Analysis
Types of Reactions
Fluorogenic dibenzocyclooctyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction is highly selective and efficient, forming stable triazole linkages.
Common Reagents and Conditions
The common reagents used in these reactions include azide compounds and copper catalysts. The reaction conditions typically involve room temperature or slightly elevated temperatures (up to 37°C) and solvents like DMSO or PBS .
Major Products
The major products formed from these reactions are highly fluorescent triazole compounds, which are useful for various labeling and detection applications in biological and chemical research .
Scientific Research Applications
Fluorogenic dibenzocyclooctyne has a wide range of applications in scientific research:
Mechanism of Action
Fluorogenic dibenzocyclooctyne exerts its effects through a click chemistry mechanism. It contains an alkyne group that reacts with azide compounds to form triazole linkages . This reaction is highly specific and efficient, resulting in the formation of highly fluorescent products. The molecular targets involved in this mechanism are azide-containing molecules, and the pathway involves copper-catalyzed azide-alkyne cycloaddition .
Comparison with Similar Compounds
Fluorogenic dibenzocyclooctyne is unique in its high sensitivity and selectivity for azide compounds. Similar compounds include other dibenzocyclooctyne derivatives and fluorogenic probes like nitrones, nitrile oxides, and diazo derivatives . fluorogenic dibenzocyclooctyne stands out due to its rapid reaction kinetics and high fluorescence intensity, making it particularly useful for applications requiring minimal background signal interference .
Properties
Molecular Formula |
C19H12O3 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
8,15-dimethoxytetracyclo[11.4.0.02,4.05,10]heptadeca-1(13),2(4),5(10),6,8,14,16-heptaen-11-yn-3-one |
InChI |
InChI=1S/C19H12O3/c1-21-13-5-7-15-11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-17(15)19(18)20/h5-10H,1-2H3 |
InChI Key |
BZYUEUWYGRHCPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C3=O)C4=C(C=C(C=C4)OC)C#C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
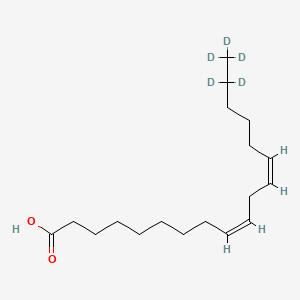
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
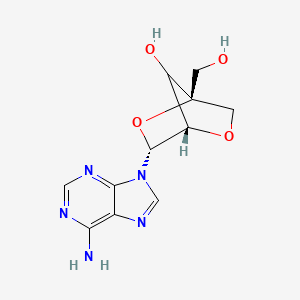
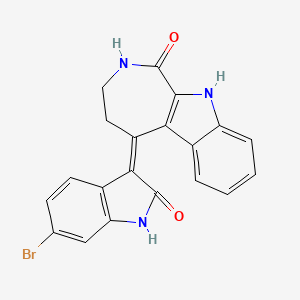
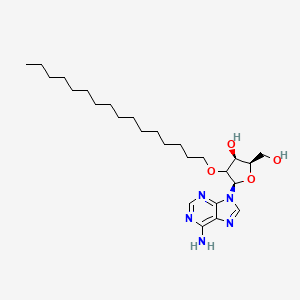
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)


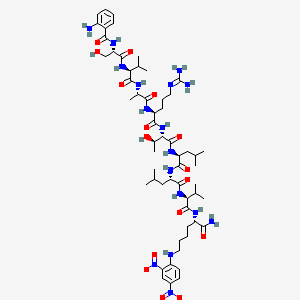
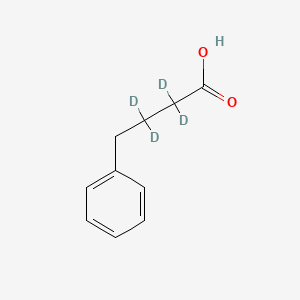
![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
